molecular formula C21H33N3O3 B14781132 Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Cat. No.: B14781132
M. Wt: 375.5 g/mol
InChI Key: LCOIWWBKCHWJAB-UHFFFAOYSA-N
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Description

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the amino acid moiety, and the final coupling with benzyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and pyrrolidine derivatives, such as:

  • Benzyl (pyrrolidin-2-ylmethyl)carbamate
  • Isopropyl (pyrrolidin-2-ylmethyl)carbamate

Uniqueness

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(23)13-24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3

InChI Key

LCOIWWBKCHWJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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